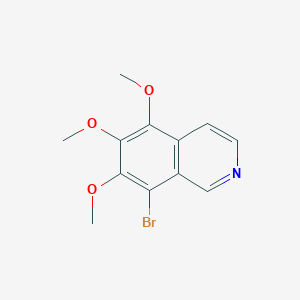

8-Bromo-5,6,7-trimethoxyisoquinoline

描述

Overview of the Isoquinoline (B145761) Scaffold in Medicinal Chemistry and Chemical Biology

The isoquinoline nucleus is a fundamental building block in the synthesis of a wide range of pharmaceuticals and bioactive molecules. nih.govsemanticscholar.org Derivatives of isoquinoline have been shown to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets.

The development of novel synthetic methodologies has further expanded the accessible chemical space of isoquinoline derivatives, providing researchers with a rich library of compounds for drug discovery programs. nih.govresearchgate.net The isoquinoline framework's ability to serve as a template for diverse molecular architectures has solidified its status as a "privileged scaffold" in medicinal chemistry. nih.gov

Structural Characteristics and Chemical Significance of 8-Bromo-5,6,7-trimethoxyisoquinoline

This compound is a polysubstituted derivative of the isoquinoline core, featuring a bromine atom at the 8-position and three methoxy (B1213986) groups at the 5, 6, and 7-positions.

| Property | Value |

| Molecular Formula | C12H12BrNO3 |

| Molar Mass | 298.13 g/mol |

The strategic placement of these substituents imparts unique chemical properties to the molecule. The three methoxy groups are electron-donating, which can influence the electron density of the aromatic system and its reactivity in electrophilic aromatic substitution reactions. Conversely, the bromine atom at the 8-position is an electron-withdrawing group and, more importantly, serves as a versatile synthetic handle.

The carbon-bromine bond in 8-bromoisoquinolines is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.nettcichemicals.com This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 8-position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. google.comnih.gov The ability to readily diversify the isoquinoline core at this position makes this compound a valuable intermediate in the synthesis of complex molecules. researchgate.netorgsyn.org

Contextualization within Relevant Natural Product Frameworks

The isoquinoline scaffold is a recurring motif in a vast and diverse family of natural products known as isoquinoline alkaloids. researchgate.net These compounds are biosynthesized by a wide range of organisms, particularly plants, and often exhibit potent biological activities. researchgate.net The structural backbone of many of these natural alkaloids, such as papaverine, is 1-benzylisoquinoline, which is derived from the amino acid tyrosine. wikipedia.org

While this compound itself is a synthetic compound, its core structure, the 5,6,7-trimethoxyisoquinoline moiety, is found in certain natural product frameworks. The presence of multiple methoxy groups on the benzene (B151609) ring is a common feature in many bioactive natural products, often contributing to their pharmacological profile. For instance, trimethoxy-substituted quinoline (B57606) derivatives have been investigated as potential anticancer agents. nih.gov

The study of synthetic analogues of natural product scaffolds, such as this compound, provides valuable insights into the SAR of these complex molecules. By systematically modifying the structure of the natural product, chemists can identify the key pharmacophoric features responsible for their biological activity, paving the way for the design of more potent and selective therapeutic agents.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

81925-37-3 |

|---|---|

分子式 |

C12H12BrNO3 |

分子量 |

298.13 g/mol |

IUPAC 名称 |

8-bromo-5,6,7-trimethoxyisoquinoline |

InChI |

InChI=1S/C12H12BrNO3/c1-15-10-7-4-5-14-6-8(7)9(13)11(16-2)12(10)17-3/h4-6H,1-3H3 |

InChI 键 |

FIYYBBSGAQOQSW-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C2=C1C=CN=C2)Br)OC)OC |

产品来源 |

United States |

Synthetic Methodologies for 8 Bromo 5,6,7 Trimethoxyisoquinoline and Its Derivatives

Classical and Contemporary Approaches to Isoquinoline (B145761) Core Construction

The formation of the isoquinoline skeleton is a fundamental step, often accomplished through well-established cyclization reactions. The choice of method is typically dictated by the desired substitution pattern on the resulting isoquinoline.

Bischler–Napieralski Reaction in the Synthesis of Isoquinoline Systems

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to form the corresponding isoquinolines. nrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides in the presence of a dehydrating agent under acidic conditions. nrochemistry.comwikipedia.org

The reaction is particularly effective when the aromatic ring is activated by electron-donating groups, which facilitates the electrophilic cyclization. jk-sci.com Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoromethanesulfonic anhydride (Tf₂O). nrochemistry.comorganic-chemistry.org The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway often dependent on the specific reaction conditions. nrochemistry.comwikipedia.org A significant side reaction can be the retro-Ritter reaction, leading to the formation of styrenes. jk-sci.comorganic-chemistry.org This can sometimes be mitigated by using nitriles as solvents. jk-sci.com

| Reagent/Condition | Role in Reaction | Reference |

| β-arylethylamide | Starting material | wikipedia.org |

| POCl₃, P₂O₅, Tf₂O | Dehydrating agents | nrochemistry.comorganic-chemistry.org |

| Acidic conditions | Promotes cyclization | nrochemistry.com |

| Electron-donating groups | Activates the aromatic ring | jk-sci.com |

Regioselective Metalation Strategies for Substituted Isoquinolines

Regioselective metalation offers a powerful tool for the direct functionalization of the isoquinoline nucleus at specific positions. This approach allows for the introduction of various substituents with high precision, which is crucial for building molecular complexity.

The use of hindered magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has emerged as an efficient method for the direct magnesiation of various heterocycles, including isoquinolines. acs.orgsigmaaldrich.com These bases exhibit excellent regioselectivity and are compatible with a range of sensitive functional groups. acs.orgnih.gov The strong directing ability of certain groups can be harnessed to achieve selective metalations. nih.gov For instance, the phosphorodiamidate group has been shown to direct metalation in quinolines using TMP-derived bases. nih.gov The resulting organomagnesium intermediates can be trapped with various electrophiles to introduce substituents at the desired position. sigmaaldrich.com

| Base | Substrate | Position of Metalation | Reference |

| TMPMgCl·LiCl | Isoquinolines and other N-heterocycles | Varies based on directing groups | acs.orgsigmaaldrich.comnih.gov |

| TMP₂Mg·2LiCl | Quinolines with directing groups | C2 and C4 positions | uni-muenchen.de |

Directed ortho-lithiation is another key strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. manchester.ac.uknih.gov In the context of tetrahydroisoquinolines, the N-tert-butoxycarbonyl (N-Boc) group can direct lithiation to the C-1 position upon treatment with an organolithium reagent like n-butyllithium. manchester.ac.uknih.gov The resulting organolithium intermediate is then quenched with an electrophile to introduce a substituent at the C-1 position. manchester.ac.uknih.gov The optimization of reaction conditions, such as temperature, is crucial for achieving high yields and selectivities. manchester.ac.ukwhiterose.ac.uk This method has been successfully applied to the synthesis of various 1-substituted tetrahydroisoquinoline alkaloids. manchester.ac.uk

| Reagent | Role | Conditions | Reference |

| n-butyllithium | Lithiating agent | THF, low temperature (e.g., -50 °C) | manchester.ac.uknih.gov |

| Electrophile | Introduces desired substituent | Quenching of the organolithium intermediate | manchester.ac.uknih.gov |

| N-Boc group | Directing group | Guides lithiation to C-1 | manchester.ac.uknih.gov |

Direct Bromination Procedures for 5,6,7-trimethoxyisoquinoline

Direct bromination of the isoquinoline core is a common method for introducing a bromine atom. google.comgoogle.com However, the electron-poor nature of the isoquinoline system often requires harsh conditions or the use of catalysts for electrophilic substitution. google.com The regioselectivity of bromination is highly dependent on the reaction conditions and the substituents already present on the ring. For the synthesis of 8-bromoisoquinoline derivatives, specific protocols have been developed to favor substitution at the C-8 position. google.com A common method involves the use of a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid, at low temperatures. orgsyn.org Careful control of the temperature is critical to suppress the formation of other bromo-isomers. orgsyn.org

Advanced Cross-Coupling Methodologies for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org These reactions are particularly valuable for the functionalization of halo-substituted isoquinolines, such as 8-bromo-5,6,7-trimethoxyisoquinoline.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method for creating aryl-aryl bonds. nih.govresearchgate.net This reaction has been successfully employed in the synthesis of 8-arylisoquinoline derivatives from their 8-bromo precursors. researchgate.net The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net Other cross-coupling reactions, such as the Buchwald-Hartwig amination, are used to form carbon-nitrogen bonds. nih.gov The versatility of these cross-coupling methodologies allows for the introduction of a wide array of functional groups at the C-8 position of the isoquinoline core, enabling the synthesis of diverse libraries of compounds for biological screening. acs.orgnih.gov

| Cross-Coupling Reaction | Electrophile | Nucleophile | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | 8-Bromo-isoquinoline derivative | Arylboronic acid | Palladium catalyst (e.g., Pd(dppf)Cl₂) and a base | C-C (Aryl-Aryl) | nih.govresearchgate.net |

| Buchwald-Hartwig | 8-Bromo-isoquinoline derivative | Amine | Palladium catalyst and a phosphine ligand | C-N | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Isoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of isoquinoline chemistry, these reactions are frequently employed to introduce aryl, heteroaryl, or other organic moieties onto the isoquinoline scaffold, leveraging a halogenated precursor.

The Suzuki-Miyaura cross-coupling reaction is a prominent example used for the derivatization of bromo-isoquinolines. This reaction couples an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. For instance, 8-bromo-tetrahydroisoquinoline derivatives, which are structurally related to the title compound, have been successfully coupled with various arylboronic acids to produce 8-aryltetrahydroisoquinolines. These reactions typically employ a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate (K₂CO₃) and a mixed solvent system such as dioxane/water. This methodology provides a powerful tool for creating biaryl linkages, which are common structural motifs in many biologically active molecules. The reaction is tolerant of a wide range of functional groups on both coupling partners, making it a versatile strategy for late-stage functionalization in complex syntheses.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Isoquinolines

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 8-Bromo-isoquinoline derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 8-Aryl-isoquinoline derivative |

| 8-Bromo-isoquinoline derivative | (Het)arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 8-(Het)aryl-isoquinoline derivative |

Applications of Negishi Cross-Coupling for Isoquinoline Derivatization

The Negishi cross-coupling reaction is another powerful palladium- or nickel-catalyzed method for forming carbon-carbon bonds. It involves the reaction of an organozinc reagent with an organic halide or triflate. A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of the organozinc nucleophiles, which are generally more reactive than organoboron compounds but less reactive than organolithium or Grignard reagents. acs.org

This reaction is particularly well-suited for the derivatization of this compound. The C-Br bond at the 8-position can readily undergo oxidative addition to a palladium(0) or nickel(0) catalyst. The resulting organopalladium complex can then react with a diverse range of organozinc reagents (R-ZnX) to form a new C-C bond at the 8-position. The scope of the organozinc partner is broad, including alkyl, alkenyl, aryl, benzyl, and alkynyl groups. acs.orgnih.gov This versatility allows for the introduction of a wide variety of substituents onto the isoquinoline core. The reaction typically proceeds under mild conditions and demonstrates high regio- and stereoselectivity. Current time information in Pasuruan, ID. For example, functionalized organozinc compounds, prepared via a lithium-zinc transmetallation, can be coupled with aryl bromides using a catalyst like Pd(PPh₃)₄ in a solvent such as tetrahydrofuran (THF). Current time information in Pasuruan, ID.

Table 2: General Scheme for Negishi Cross-Coupling

| Substrate | Reagent | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | R-ZnX (Alkyl, Aryl, etc.) | Pd(PPh₃)₄ or Ni(acac)₂ | THF or DMF | 8-R-5,6,7-trimethoxyisoquinoline |

Alkylation Reactions Involving Bromine as a Leaving Group

While the bromine atom in this compound can be displaced through cross-coupling reactions, it also plays a crucial role in facilitating functionalization at other positions of the isoquinoline ring system. One of the most notable examples involves the formation of a Reissert anion.

Total Syntheses Utilizing this compound as a Key Intermediate

The dense and specific arrangement of functional groups makes this compound an ideal starting material for the efficient total synthesis of several classes of complex alkaloids.

The total synthesis of tropoloisoquinoline alkaloids, such as grandirubrine and imerubrine, has been efficiently achieved using this compound as a key starting material. wikipedia.org A particularly effective strategy involved a multi-step sequence that constructs the characteristic cyclopent[ij]isoquinolin-7-one core of these alkaloids.

The synthesis begins with the conversion of this compound into a Reissert anion, as described previously. wikipedia.org This anion is then alkylated at the C-1 position with reagents like methyl iodide or ethyl bromoacetate. Following the alkylation, the isoquinoline nucleus is regenerated, yielding a C-1 substituted intermediate. This intermediate is then subjected to a Dieckmann-type intramolecular cyclization upon treatment with a strong base. This cyclization forges the new five-membered ring, producing a key tricyclic ketone that serves as the core structure for elaboration into the final tropoloisoquinoline targets, grandirubrine and imerubrine. wikipedia.org This pathway was noted as being the most efficient among several investigated approaches. wikipedia.org

Oxoaporphine alkaloids feature a tetracyclic dibenzo[de,g]quinolinone core. Synthetic strategies towards these molecules can leverage this compound as a scaffold upon which the final ring is constructed. A common strategy involves an initial palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

A plausible route would begin with a Suzuki or Negishi cross-coupling reaction to attach an appropriately substituted aryl group at the 8-position of the isoquinoline core. For example, coupling with a reagent like (2-methoxycarbonylphenyl)boronic acid would install a phenyl group bearing an ester functionality ortho to the newly formed biaryl bond. Following the coupling, hydrolysis of the ester to the corresponding carboxylic acid would provide the precursor for the key cyclization step. Treatment of this carboxylic acid with a strong acid or dehydrating agent, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), would then induce an intramolecular Friedel-Crafts acylation, closing the final ring and forming the tetracyclic core of the oxoaporphine alkaloid. nih.gov This strategy has been successfully applied to the synthesis of various oxoaporphine alkaloids starting from other substituted isoquinolines. nih.gov

Benzylisoquinoline alkaloids represent a large and structurally diverse class of natural products. Papaverine is a classic example, characterized by a 1-benzyl-6,7-dimethoxyisoquinoline structure. An analysis of the structure of papaverine reveals that it lacks the 5- and 8-position substituents present in this compound. ias.ac.in Consequently, this compound is not a direct or efficient precursor for the synthesis of papaverine. The majority of total syntheses of papaverine are convergent, building the isoquinoline core through methods like the Bischler-Napieralski or Pictet-Spengler reactions, starting from simpler precursors such as substituted phenethylamines and phenylacetic acids.

However, the title compound is a more logical precursor for more complex, highly-oxygenated alkaloids. Thalimicrinone, for instance, is an oxoaporphine alkaloid. Therefore, its synthesis would follow the strategic logic outlined in section 2.4.2, involving the installation of an aryl group at a position that can facilitate intramolecular cyclization to form the characteristic aporphine skeleton, rather than a pathway typically used for simpler benzylisoquinolines.

Preparation of Other Complex Isoquinoline Architectures

The strategic placement of a bromine atom at the C-8 position of the 5,6,7-trimethoxyisoquinoline scaffold renders it a valuable precursor for the construction of more elaborate and complex isoquinoline-based molecular architectures. The inherent reactivity of the aryl bromide towards various cross-coupling reactions allows for the introduction of a wide array of substituents and the extension of the isoquinoline core into larger, more intricate systems. Methodologies such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings are powerful tools in this synthetic endeavor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C-8 position.

While direct and detailed research findings specifically documenting the synthetic transformations of this compound into more complex architectures are not extensively available in the public domain, the principles of these well-established cross-coupling reactions on analogous bromo-isoquinoline systems provide a strong basis for their applicability. The electron-donating nature of the three methoxy (B1213986) groups on the benzene (B151609) ring can influence the reactivity of the C-8 bromine, potentially facilitating oxidative addition to a palladium(0) catalyst, a key step in many of these coupling cycles.

The subsequent subsections will theoretically outline the application of these modern synthetic methodologies for the elaboration of the this compound core, based on established chemical principles and reactions documented for similar substrates.

Chemical Transformations and Reactivity Profiling of 8 Bromo 5,6,7 Trimethoxyisoquinoline

Examination of Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Nucleus

The isoquinoline core of 8-Bromo-5,6,7-trimethoxyisoquinoline exhibits a distinct reactivity pattern towards electrophilic and nucleophilic reagents. The benzene (B151609) ring, activated by the three methoxy (B1213986) groups, is the primary site for electrophilic attack, while the pyridine (B92270) ring is generally more susceptible to nucleophilic substitution, particularly at positions alpha to the nitrogen atom.

Electrophilic Aromatic Substitution: In isoquinoline itself, electrophilic substitution preferentially occurs at the C-5 and C-8 positions of the carbocyclic ring due to the formation of more stable cationic intermediates. quimicaorganica.org For this compound, the directing effects of the existing substituents play a crucial role. The powerful electron-donating nature of the three methoxy groups strongly activates the benzene ring towards electrophilic attack. However, the steric hindrance imposed by the bromine atom at C-8 and the adjacent methoxy group at C-7 can influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the isoquinoline nucleus is generally challenging due to the electron-rich nature of the aromatic system. wikipedia.orglibretexts.org However, the presence of a good leaving group, such as the bromide at the C-8 position, can facilitate such reactions, especially with strong nucleophiles. The SNAr mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The rate of these reactions can be enhanced by the presence of electron-withdrawing groups that stabilize this intermediate, a feature not present in the electron-rich this compound. Consequently, forcing conditions may be required to effect nucleophilic displacement of the 8-bromo substituent. In isoquinoline systems, nucleophilic substitution is most facile at the C-1 position. quimicaorganica.org

Metalation-Directed Functionalization for Regiospecific Derivatization

Metalation reactions, particularly directed ortho-metalation (DoM), provide a powerful strategy for the regiospecific functionalization of aromatic and heteroaromatic compounds. In the context of this compound, the use of strong bases can lead to deprotonation at a specific site, directed by a coordinating functional group, or facilitate halogen-metal exchange, enabling the introduction of a wide range of electrophiles.

The use of organolithium reagents or magnesium-based reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can be employed for such transformations. nih.gov For isoquinolines, metalation can occur at various positions depending on the directing groups present and the reaction conditions. The methoxy groups in this compound can act as directing groups for ortho-lithiation. However, the bromine atom at the C-8 position is also susceptible to halogen-metal exchange. The choice of the metalating agent and the reaction temperature can be crucial in controlling the chemoselectivity between these two pathways.

A plausible approach for the functionalization of this compound is through a bromine-magnesium exchange reaction. This would generate a Grignard reagent at the C-8 position, which can then be reacted with various electrophiles to introduce new substituents. This method offers a high degree of regioselectivity, as the functionalization occurs specifically at the site of the original bromine atom.

| Reagent System | Proposed Intermediate | Potential Electrophiles | Resulting Functional Group |

| i-PrMgCl·LiCl | 8-Magnesio-5,6,7-trimethoxyisoquinoline | Aldehydes, Ketones | Hydroxyalkyl |

| i-PrMgCl·LiCl | 8-Magnesio-5,6,7-trimethoxyisoquinoline | CO2 | Carboxylic acid |

| i-PrMgCl·LiCl | 8-Magnesio-5,6,7-trimethoxyisoquinoline | Esters | Acyl |

| i-PrMgCl·LiCl | 8-Magnesio-5,6,7-trimethoxyisoquinoline | Allyl halides | Allyl |

Carbonylation Reactions for the Introduction of Carboxylic Acid Derivatives

Palladium-catalyzed carbonylation reactions are a powerful tool for the conversion of aryl halides into carboxylic acid derivatives, including acids, esters, and amides. researchgate.net These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide and subsequent reaction with a nucleophile.

For this compound, a palladium-catalyzed aminocarbonylation could be employed to synthesize the corresponding 8-carboxamide derivative. This reaction would proceed in the presence of a palladium catalyst, a suitable ligand, a source of carbon monoxide, and an amine as the nucleophile. The choice of reaction conditions, such as temperature, pressure of carbon monoxide, and the specific catalyst system, would be critical for achieving high yields and selectivity. Research on the aminocarbonylation of diiodoquinolines has demonstrated the feasibility of this transformation on the quinoline (B57606) scaffold, suggesting its applicability to bromo-substituted isoquinolines. researchgate.net

| Catalyst System | Nucleophile | Product Type |

| Pd(OAc)2 / dppf | R2NH | 8-Carboxamide |

| Pd(PPh3)4 | R-OH / Base | 8-Carboxylate Ester |

| PdCl2(dppf) | H2O / Base | 8-Carboxylic Acid |

Cyclization Reactions for the Formation of Polycyclic Systems

The 8-bromo- and 1-positions of the isoquinoline nucleus are suitably positioned for the construction of a fused third ring, leading to the formation of polycyclic systems. semanticscholar.org This can be achieved through intramolecular cyclization reactions where a side chain, introduced at the C-8 position, reacts with the C-1 position of the isoquinoline ring.

A common strategy involves the initial functionalization of the 8-position, for instance, via a Suzuki or Heck coupling reaction, to introduce a chain containing a reactive group. Subsequent intramolecular cyclization can then be promoted by various reagents or catalysts. For example, the introduction of a 2-aminophenyl group at the C-8 position could be followed by a Pictet-Spengler-type cyclization to form a new six-membered ring.

Another approach is the Bischler-Napieralski reaction, which typically involves the cyclization of a β-arylethylamide. acs.org By analogy, a suitably functionalized side chain at the C-8 position could be designed to undergo an intramolecular electrophilic attack at the C-1 position, leading to the formation of a new fused ring system. The success of these cyclization reactions is highly dependent on the nature of the side chain and the cyclization conditions employed.

| C-8 Side Chain | Cyclization Type | Resulting Polycyclic System |

| -CH2CH2NH-Aryl | Bischler-Napieralski | Dibenzo[a,f]quinolizine derivative |

| -Aryl-NH2 | Pictet-Spengler | Indolo[3,2-h]isoquinoline derivative |

| -CH=CH-COOR | Michael Addition / Cyclization | Benzo[h]quinolizinone derivative |

Mechanistic Elucidation of Biological Actions of 8 Bromo 5,6,7 Trimethoxyisoquinoline and Its Derivatives

Enzyme Inhibition Studies

Comprehensive searches of scientific literature have not yielded specific studies on the direct enzyme inhibition by 8-bromo-5,6,7-trimethoxyisoquinoline itself. Research has, however, been conducted on structurally related compounds, providing insights into potential, yet unconfirmed, mechanisms of action for this specific molecule.

Currently, there is a lack of published research specifically detailing the inhibitory activity of this compound against enzymes that are known to be associated with the progression of cancer.

Similarly, specific data on the modulation of enzymes linked to neurodegenerative diseases by this compound is not available in the current body of scientific literature.

Receptor Binding Profiling

The interaction of this compound with various receptors remains a subject for future investigation, as specific binding profile data is not yet available.

As of the latest review of scientific literature, there are no specific studies published that investigate the interactions of this compound with neurotransmitter receptors.

Interference with Key Cellular Processes

While direct studies on this compound are limited, research into related quinoline (B57606) and isoquinoline (B145761) derivatives has provided valuable information on their interference with fundamental cellular processes, such as the activity of topoisomerase enzymes.

Topoisomerases are crucial enzymes that manage the topology of DNA and are vital for processes like replication and transcription. Their inhibition can lead to cell death, making them a key target in cancer therapy. nih.gov Several derivatives of isoquinoline and quinoline have been identified as inhibitors of these enzymes.

Notably, compounds with a 3-arylisoquinoline scaffold have been developed as non-camptothecin inhibitors of topoisomerase I. nih.gov Furthermore, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com For instance, one of the synthesized pyrazolo[4,3-f]quinoline derivatives, compound 2E, demonstrated significant inhibition of topoisomerase IIα activity, comparable to the well-known inhibitor etoposide. mdpi.com Another study highlighted that certain quinoline and quinolone derivatives possess topoisomerase I inhibitory activity. pnas.org The development of indenoisoquinoline derivatives, which are currently in clinical trials, further underscores the potential of the isoquinoline scaffold in topoisomerase inhibition. mdpi.com

While these findings are for related but structurally distinct molecules, they suggest a potential, yet unproven, avenue of investigation for the biological activity of this compound. The data from studies on related compounds are summarized in the table below.

| Compound Class | Target Enzyme | Key Findings |

| 3-Arylisoquinolines | Topoisomerase I | Act as non-camptothecin inhibitors. nih.gov |

| Indenoisoquinolines | Topoisomerase I | A new class of inhibitors with some derivatives in clinical trials. mdpi.com |

| Pyrazolo[4,3-f]quinolines | Topoisomerase I/IIα | Compound 2E showed 88.3% inhibition of topoisomerase IIα. mdpi.com |

Tubulin Polymerization Modulation in Analogous Scaffolds (e.g., Combretastatin-like compounds)

The trimethoxyphenyl moiety present in this compound is a well-defined pharmacophore for the inhibition of tubulin polymerization. acs.org This structural feature is shared with a class of potent antimitotic agents known as combretastatins, making them relevant analogous scaffolds for understanding potential biological mechanisms. acs.orgnih.gov Combretastatins, originally isolated from the South African bush willow tree Combretum caffrum, are known to be among the most potent antitubulin agents. nih.gov

Combretastatin (B1194345) A-4 (CA-4) is one of the most extensively studied compounds in this class. nih.govnih.gov Structurally, it consists of two substituted benzene (B151609) rings, one of which is a 3,4,5-trimethoxyphenyl ring, linked by an ethene bridge. nih.govtandfonline.com The biological activity of CA-4 is highly dependent on the cis configuration of this double bond, which allows the two aromatic rings to adopt a specific spatial orientation necessary for high-affinity binding to tubulin. nih.govtandfonline.com However, this cis double bond can isomerize to the less active trans configuration, which has prompted the development of numerous analogs with modified bridges or heterocyclic scaffolds to lock the desired conformation and improve stability. tandfonline.comfrontiersin.org

The primary mechanism of action for combretastatin-like compounds is the disruption of microtubule dynamics. nih.gov They bind to the colchicine-binding site on the β-subunit of tubulin. nih.gov This binding event inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of existing microtubules. nih.govrsc.org The disruption of the microtubule network is critical, as these structures are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. nih.gov By preventing proper spindle formation, these compounds cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis. tandfonline.comresearchgate.net

Research into analogous scaffolds has yielded a variety of compounds, including those incorporating isoquinoline and quinoline cores, which demonstrate potent tubulin polymerization inhibition. For instance, certain 5,6-dihydroindolo[2,1-a]isoquinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. acs.orgnih.gov Similarly, novel quinoline derivatives of combretastatin A-4 have been synthesized and shown to be effective tubulin polymerization inhibitors. tandfonline.comresearchgate.net One such quinoline analog, designated 12c, exhibited potent inhibitory activity against several cancer cell lines with IC50 values in the nanomolar range and was confirmed to inhibit tubulin polymerization. tandfonline.com Another study on quinoline derivatives identified a compound (4c) that inhibited tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net

Interestingly, while the majority of combretastatin analogs act as microtubule destabilizers, some structural modifications have resulted in a switch of mechanism. A study on novel CA-4 analogs containing carboxylic acid, ester, and amide moieties found that the most cytotoxic compounds acted as tubulin polymerization enhancers, a mode of action similar to that of paclitaxel. nih.govmdpi.com

The table below summarizes the tubulin polymerization inhibitory activity of several combretastatin-like compounds and other analogous scaffolds.

| Compound | Scaffold Class | Tubulin Polymerization Inhibition (IC50) | Reference |

|---|---|---|---|

| Combretastatin A-4 (CA-4) | Stilbene | 2.5 µM | nih.gov |

| (+)-6c | Indolo[2,1-a]isoquinoline | 3.1 µM | acs.org |

| Colchicine (Reference) | Tropolone Alkaloid | 2.1 µM | acs.org |

| Compound 4c | Quinoline | 17 µM | researchgate.net |

| Active Compounds 55-57 | Quinoline | 0.92–1.0 µM | frontiersin.org |

These findings highlight that the core mechanism of tubulin polymerization inhibition is conserved across various structural scaffolds that retain the key pharmacophoric features of combretastatin, particularly the substituted phenyl ring system that facilitates binding to the colchicine site.

Structure Activity Relationship Sar Studies for Biological Optimization

Impact of Substituent Modifications on the Isoquinoline (B145761) Core Activity

The bromine atom and methoxy (B1213986) groups on the 8-Bromo-5,6,7-trimethoxyisoquinoline skeleton are critical modulators of its biological activity. The presence of a halogen, such as bromine, can influence the compound's lipophilicity and its ability to form halogen bonds, which can be important for ligand-receptor interactions. ontosight.ai For instance, in studies on related quinoline (B57606) compounds, the addition of bromine atoms at specific positions, such as C-5 and C-7, resulted in a significant increase in antiproliferative activity against various cancer cell lines. nih.gov The electron-withdrawing nature of bromine can also alter the electron density of the aromatic system, potentially affecting its metabolic stability and pharmacokinetic profile. acs.org

Methoxy groups (–OCH₃) are known to be important for the anticancer activity of many natural and synthetic compounds, including those with an isoquinoline core. mdpi.com These groups can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. ontosight.ai Furthermore, methoxy groups are electron-donating, which can influence the binding affinity of the compound for its biological targets. nih.gov Studies on benzamide-isoquinoline derivatives have shown that electron-donating methoxy groups favor affinity for the σ2 receptor, a biomarker in proliferating tumors, thereby improving selectivity. nih.gov The strategic placement of methoxy groups on the isoquinoline ring is a key factor in maximizing cytotoxic potential against cancer cells. mdpi.com

The C-1 and C-8 positions of the isoquinoline and related quinoline cores are pivotal sites for substitution, often leading to significant changes in biological activity. The C-1 position of the isoquinoline scaffold is a common point for introducing various substituents to modulate pharmacological effects, as this position is often involved in key interactions with biological targets. nih.gov

In the analogous quinoline scaffold, the C-8 position has been identified as particularly important for anticancer activity. Research has highlighted the potent inhibitory effects of 8-substituted quinolines, especially those containing hydroxyl or methoxy groups, against human cancer cell lines. nih.gov For example, the conversion of a methoxy group at C-8 to a hydroxyl group in certain brominated quinolines was suggested to enhance inhibitory potential. nih.gov The nature of the substituent at C-8 can dictate the compound's mechanism of action and potency.

The following table, derived from studies on substituted quinolines, illustrates the impact of C-8 substituents on anticancer activity.

| Compound/Substituent | C-8 Substituent | Anticancer Activity Insight |

| 8-hydroxyquinolines | -OH | Demonstrated potent anticancer activity in several studies. nih.gov |

| 8-methoxyquinolines | -OCH₃ | Also show significant inhibitory effects against cancer cell lines. nih.gov |

| Brominated quinolines | Varies | Activity is highly dependent on the overall substitution pattern, with C-8 functionalization being a key determinant. nih.govresearchgate.net |

Comparative SAR Analysis with Related Isoquinoline and Quinoline Compounds

Comparing the SAR of this compound with other isoquinolines and the isomeric quinolines provides a broader understanding of the structural requirements for activity. These comparisons help identify privileged scaffolds and optimal substitution patterns. nih.govnih.gov

The relative positioning of hydroxyl (–OH) and methoxy (–OCH₃) groups on the aromatic rings is a critical determinant of anticancer potential. nih.gov In a study on methoxyflavones, which share structural similarities with the substituted benzene (B151609) ring of the isoquinoline, the subtle repositioning of these groups significantly affected biological activity. mdpi.com For example, the presence of both methoxy and hydroxyl moieties on neighboring positions was found to be a crucial factor for stronger cytotoxic effects in breast cancer cell lines. mdpi.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a fundamental physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov For isoquinoline and quinoline derivatives, a well-balanced lipophilicity is essential for biological potency. mdpi.com If a compound is too hydrophilic, it may not effectively cross cellular membranes to reach its intracellular target. Conversely, if it is excessively lipophilic, it may have poor aqueous solubility or be rapidly metabolized. mdpi.comnih.gov

Studies on quinoline-based compounds have shown that there is often a parabolic relationship between lipophilicity and biological activity, where an optimal log P value exists for maximum potency. researchgate.net The introduction of substituents like halogens (e.g., bromine) and methoxy groups directly modifies a compound's lipophilicity. ontosight.ai For example, adding a polar 2-hydroxypropylamino group to a tetrahydroquinoline scaffold improved aqueous solubility and resulted in a more favorable log P value, which is beneficial for a potential anticancer drug candidate. nih.gov Therefore, optimizing lipophilicity is a key strategy in the design of potent isoquinoline- and quinoline-based therapeutic agents. acs.orgnih.gov

| Compound Series | Key Finding on Lipophilicity and Potency |

| Quinoline-2-carboxamides | A parabolic relationship was observed between PET-inhibiting activity and lipophilicity, with an optimal log P value for the most active compound. researchgate.net |

| Tetrahydroquinolines | Modifying a lead compound to improve aqueous solubility and achieve a more suitable log P value was a successful strategy for developing a potential anticancer drug candidate. nih.gov |

| Quinoline-1,4-quinone Hybrids | Introduction of a nitrogen atom into the scaffold reduced lipophilicity, which is a critical structural change affecting this property. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts and accelerating the drug discovery process. researchgate.net

For isoquinoline and quinoline derivatives, 2D and 3D-QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including anticancer effects. nih.govmdpi.com These models use molecular descriptors that quantify steric, electronic, and hydrophobic properties of the molecules. japsonline.com For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives identified that bulky atoms in specific positions and the presence of halogen atoms as hydrogen bond acceptors were favorable for antibacterial activity. nih.gov

Applications in Chemical Biology and Drug Discovery

8-Bromo-5,6,7-trimethoxyisoquinoline as a Promising Scaffold for Novel Therapeutic Agent Development

The this compound scaffold is a key starting point for the development of new therapeutic agents, leveraging the established biological activities of the broader isoquinoline (B145761) class of compounds. The bromine atom at the 8-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Research into structurally related brominated quinolines and isoquinolines has demonstrated their potential in yielding compounds with significant therapeutic properties.

For instance, studies on brominated 8-substituted quinolines, close structural relatives of the isoquinoline of interest, have revealed their potential as anticancer agents. These investigations have shown that the presence and position of the bromine atom can significantly influence the cytotoxic effects of these compounds on various cancer cell lines. researchgate.net The antiproliferative activity of these related compounds suggests that this compound could serve as a valuable scaffold for the design and synthesis of new anticancer drugs. researchgate.net

Similarly, substituted isoquinolines have been investigated as potential anti-inflammatory agents through the inhibition of tumor necrosis factor alpha (TNF-α), a key cytokine involved in systemic inflammation. nih.gov While these studies did not specifically use this compound, the findings indicate that the isoquinoline core is a viable template for developing TNF-α inhibitors. The introduction of various substituents on the isoquinoline ring was found to modulate the inhibitory activity, highlighting the potential for developing potent anti-inflammatory compounds from scaffolds like this compound. nih.gov

Table 1: Anticancer Activity of Structurally Related Brominated 8-Substituted Quinolines

| Compound | Cell Line | IC₅₀ (µg/mL) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 10.2 |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 8.5 |

| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 15.4 |

| 7-Bromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 20.1 |

| 7-Bromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 25.6 |

Data extracted from a study on brominated 8-substituted quinolines, which are structurally analogous to the isoquinoline scaffold discussed. researchgate.net

Utility as a Versatile Synthetic Intermediate for Biologically Active Molecules

The chemical structure of this compound makes it a highly useful and versatile intermediate in the synthesis of more complex, biologically active molecules, particularly natural products and their analogues. The bromine atom at a specific position on the aromatic ring is a key functional group that allows for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. These reactions enable the formation of new carbon-carbon bonds, facilitating the construction of intricate molecular architectures.

A significant application for isoquinoline intermediates lies in the synthesis of marine alkaloids, a diverse group of natural products known for their potent biological activities. nii.ac.jpnih.gov Many of these alkaloids, such as the lamellarins, possess a core isoquinoline or related heterocyclic structure. nih.govrsc.orgmdpi.comnih.gov The lamellarins are a family of marine alkaloids that have demonstrated a range of biological effects, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase. nii.ac.jpnih.gov The synthesis of these complex molecules often relies on the strategic use of functionalized isoquinoline building blocks. While specific syntheses starting from this compound are not extensively documented in publicly available literature, its structure is well-suited for elaboration into the core structures of such alkaloids. The trimethoxy substitution pattern is also a common feature in many naturally occurring isoquinoline alkaloids, making this intermediate particularly relevant.

The versatility of substituted isoquinolines as synthetic intermediates is further highlighted by their use in the construction of a wide range of heterocyclic systems. The ability to introduce various substituents at the 8-position via the bromo group, combined with the reactivity of the isoquinoline ring itself, allows for the synthesis of a diverse library of compounds for biological screening.

Application as a Research Tool in Biochemical Assays and Pathway Investigations

While direct applications of this compound as a research tool in biochemical assays are not widely reported, the broader class of substituted isoquinolines and quinolines has found utility in this area. Specifically, their inherent fluorescence properties have been exploited in the development of molecular probes for biological imaging and sensing. rsc.orgresearchgate.net

The quinoline (B57606) and isoquinoline ring systems are aromatic and can exhibit fluorescence. The emission properties of these molecules can be sensitive to their local environment, such as solvent polarity and binding to macromolecules. This solvatochromic behavior can be harnessed to design fluorescent probes that report on specific biological events or environments. For example, appropriately substituted quinoline derivatives have been developed as fluorescent sensors for specific metal ions and phosphate (B84403) species. rsc.org The binding of the target analyte to the quinoline-based ligand can lead to a detectable change in fluorescence intensity or wavelength.

Furthermore, substituted amino-quinolines have been synthesized and evaluated for their lipophilicity-responsive fluorescence properties. researchgate.net These molecules have shown the ability to specifically accumulate in and visualize lipid droplets within cells, demonstrating their potential as fluorescent probes for live-cell imaging. Given that this compound possesses the core aromatic scaffold, it is conceivable that with appropriate functionalization, it could be developed into a fluorescent probe for similar applications in studying cellular processes and biochemical pathways. However, specific research demonstrating the use of this particular compound in such assays is currently limited.

Computational and Theoretical Characterization of 8 Bromo 5,6,7 Trimethoxyisoquinoline

Electronic Structure Calculations and Quantum Chemical Analysis

No specific studies detailing the electronic structure calculations or quantum chemical analysis of 8-Bromo-5,6,7-trimethoxyisoquinoline were found. A theoretical investigation would typically involve methods like DFT to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. This analysis would provide insights into the molecule's kinetic stability and regions susceptible to electrophilic or nucleophilic attack.

Prediction of Reactivity and Reaction Mechanisms through Theoretical Indices

Information regarding the prediction of reactivity and reaction mechanisms of this compound through theoretical indices is not available. Such a study would involve the calculation of reactivity descriptors like Fukui functions, local softness, and hardness to predict the most reactive sites for various types of chemical reactions.

Molecular Modeling and Docking Studies for Potential Biological Targets

There are no published molecular modeling or docking studies specifically investigating the potential biological targets of this compound. This type of research is crucial for drug discovery, helping to identify potential protein targets and predict the binding affinity and mode of interaction of the compound.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis and molecular dynamics simulation studies for this compound have not been reported. These computational techniques are essential for understanding the three-dimensional structure, flexibility, and dynamic behavior of the molecule, which are important for its interaction with biological systems.

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern medicinal chemistry. Future research should focus on novel synthetic strategies for 8-Bromo-5,6,7-trimethoxyisoquinoline that offer improvements over classical methods like the Bischler-Napieralski or Pictet-Spengler reactions. These traditional methods often require harsh conditions and can generate significant waste. mdpi.comorganic-chemistry.org

Promising areas for exploration include:

Transition-Metal-Catalyzed C-H Activation/Annulation: Recent advancements in rhodium(III)-catalyzed C-H activation and annulation present a greener alternative for constructing the isoquinoline (B145761) core. chemistryviews.org These methods can proceed under mild conditions, often in environmentally friendly solvents like ethanol, and eliminate the need for stoichiometric external oxidants. chemistryviews.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate key isoquinoline-forming reactions, leading to higher yields and shorter reaction times. organic-chemistry.org This approach could be optimized for the synthesis of this compound.

Enzymatic and Chemo-enzymatic Strategies: For the synthesis of chiral derivatives, fully enzymatic or chemo-enzymatic routes offer a highly stereoselective and sustainable option. mdpi.com These methods utilize enzymes for key bond-forming steps, leading to enantiopure products under mild conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility for the synthesis of isoquinoline derivatives. This technology could be particularly advantageous for optimizing reaction conditions and facilitating library synthesis.

These modern synthetic approaches could provide more efficient and sustainable access to this compound, enabling further biological evaluation.

Discovery and Characterization of Undiscovered Biological Activities

The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govacs.orgrsc.org Given the specific substitution pattern of this compound, it is plausible that it possesses unique biological activities that have yet to be explored.

Future research should involve comprehensive biological screening of this compound against a diverse panel of targets, including:

Cancer Cell Lines: A broad screening against various cancer cell lines could reveal potential cytotoxic or anti-proliferative effects. nih.gov

Microbial Strains: The compound should be tested against a range of pathogenic bacteria and fungi to assess its antimicrobial potential. acs.org

Enzyme Inhibition Assays: Screening against key enzymes involved in various diseases (e.g., kinases, proteases, topoisomerases) could identify specific molecular targets. nih.gov

Receptor Binding Assays: Evaluation of binding affinity to various receptors, particularly those in the central nervous system, could uncover potential neurological effects.

The discovery of any significant biological activity would warrant further investigation into its mechanism of action and potential therapeutic applications.

Advanced Mechanistic Studies and Identification of Specific Molecular Targets

Should this compound exhibit promising biological activity, detailed mechanistic studies will be crucial to understand how it exerts its effects at a molecular level. This understanding is fundamental for rational drug design and optimization.

Key research activities in this area would include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein or nucleic acid targets of the compound.

Biochemical and Biophysical Assays: Characterizing the interaction between the compound and its target(s) through methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography.

Cellular and Molecular Biology Studies: Investigating the downstream effects of target engagement, such as modulation of signaling pathways, gene expression, and cellular processes.

Elucidating the precise mechanism of action will provide a solid foundation for the rational design of more potent and selective derivatives.

Rational Design and Synthesis of Next-Generation this compound Derivatives

The structure of this compound offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Based on the findings from biological screening and mechanistic studies, a rational design approach can be employed to create a library of novel derivatives with improved properties.

Strategies for the design and synthesis of next-generation analogues include:

Modification of the Bromine Atom: The bromine at the C8 position serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to probe steric and electronic requirements for activity.

Alteration of the Methoxy (B1213986) Groups: The methoxy groups at positions C5, C6, and C7 can be demethylated to the corresponding hydroxy groups, which can then be further functionalized to explore the impact of hydrogen bonding and other interactions.

Substitution at Other Positions: While the core is heavily substituted, exploring modifications at other available positions on the isoquinoline ring could lead to enhanced activity or selectivity.

Computational Modeling: Utilizing computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies to guide the design of new derivatives with predicted improved affinity and efficacy.

A systematic approach to the synthesis and evaluation of these derivatives could lead to the identification of lead compounds with significant therapeutic potential.

常见问题

Q. What are the established synthetic routes for preparing 8-bromo-5,6,7-trimethoxyisoquinoline, and what key intermediates are involved?

The synthesis typically begins with functionalized isoquinoline precursors. For example, Banwell et al. ( ) used this compound (27 ) as a starting material. Key steps include:

- Reissert anion formation : Treatment with a base (e.g., NaH) and a nucleophile (e.g., trimethylsilyl cyanide) generates a stabilized anion intermediate (37 ).

- Alkylation : Reacting the Reissert anion with methyl iodide or ethyl bromoacetate introduces substituents at the C1 position (e.g., compounds 38 and 46 ).

- Cyclization : Using lithium diisopropylamide (LDA) to induce Dieckmann cyclization forms tricyclic ketones (e.g., compound 8 ). Critical intermediates include the Reissert anion and alkylated derivatives, which require rigorous purification via column chromatography and characterization by H/C NMR .

Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?

- NMR spectroscopy : Methoxy groups ( ppm) and bromine’s deshielding effects on adjacent protons are diagnostic. For example, in compound 40 , the C1-methyl group appears as a singlet ( ppm).

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for enamine 47 .

- Mass spectrometry (HRMS) : Essential for confirming molecular formulas, especially after alkylation or cyclization steps.

Advanced Research Questions

Q. How can this compound be applied in the total synthesis of tropoloisoquinoline alkaloids (e.g., grandirubrine)?

The compound serves as a precursor for constructing fused tricyclic cores. Banwell et al. ( ) achieved this via:

- Dieckmann cyclization : Converting alkylated intermediates (e.g., 40 ) into tricyclic ketones (e.g., 8 ), mimicking the alkaloid’s skeleton.

- Robinson annulation attempts : Though unsuccessful with methyl vinyl ketone, alternative annulation agents (e.g., pre-formed enolates) could bypass steric hindrance from methoxy groups .

Q. How should researchers address contradictions in reaction outcomes, such as failed annulation attempts with tricyclic ketones?

- Steric analysis : Methoxy groups at C5, C6, and C7 positions create steric bulk, hindering nucleophilic attack in annulation. Computational modeling (e.g., DFT) can predict reactive sites.

- Alternative conditions : Employing Lewis acids (e.g., TiCl) or microwave-assisted heating may improve reactivity.

- Intermediate modification : Introducing electron-withdrawing groups (e.g., nitro) could activate the ketone for annulation .

Q. What strategies optimize the alkylation of Reissert anions derived from this compound?

- Electrophile selection : Methyl iodide provides high yields for small alkyl groups, while ethyl bromoacetate requires careful stoichiometry to avoid over-alkylation.

- Temperature control : Reactions performed at C (using LDA) minimize side reactions.

- Workup protocols : Quenching with aqueous NHCl and extraction with dichloromethane improve recovery of sensitive intermediates .

Q. What are the analytical challenges in distinguishing regioisomers of brominated trimethoxyisoquinoline derivatives?

- NOESY NMR : Identifies spatial proximity of methoxy groups to adjacent protons.

- HPLC-MS with chiral columns : Resolves enantiomers formed during asymmetric alkylation.

- Isotopic labeling : C-labeled starting materials can track regiochemical outcomes in complex reactions.

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Dieckmann Cyclization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | LDA (2.5 equiv) | 85–90% |

| Solvent | THF (anhydrous) | Prevents hydrolysis |

| Temperature | C → RT | Controlled cyclization |

| Reaction time | 12–16 hours | Complete conversion |

Reference : Adapted from Banwell et al. .

Critical Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。